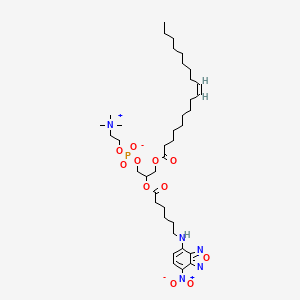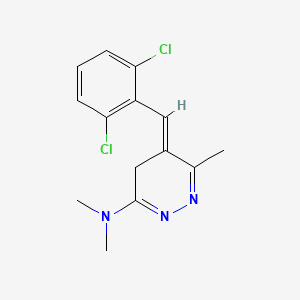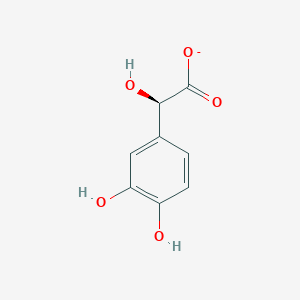
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate is major microspecies at pH 7.3 of (R)-3,4-dihydroxymandelate
科学的研究の応用
Chirality Transfer in Synthesis : The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, closely related to (2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate, demonstrates complete asymmetric transfer and erythroselectivity. This process is useful in the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).
Anticancer Properties : Hydroxytyrosol-derived compounds show significant antiproliferative, apoptotic activities, and anti-inflammatory properties. These are being explored for potential use in cancer prevention and therapy (Bernini et al., 2015).
Synthesis of Antioxidative Metabolites : The chemical synthesis of antioxidative metabolites of sesamin, which include derivatives of this compound, highlights its importance in antioxidative applications (Urata et al., 2008).
Synthesis of Medicinal Compounds : Research into the synthesis of various medicinal compounds, including this compound derivatives, reveals its significance in pharmaceutical chemistry (Percino & Hernández, 2007).
Hydroxytyrosol in Plasma Analysis : The determination of hydroxytyrosol in plasma by HPLC, a compound related to this compound, indicates its potential for pharmacokinetic studies and monitoring in biological systems (Ruíz-Gutiérrez et al., 2000).
Anti-inflammatory and Antipyretic Properties : The synthesis of 2(1H)-pyridone molecules, containing a 4-hydroxyphenyl moiety similar to this compound, shows promising anti-inflammatory and antipyretic properties (Fayed et al., 2021).
特性
分子式 |
C8H7O5- |
|---|---|
分子量 |
183.14 g/mol |
IUPAC名 |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/p-1/t7-/m1/s1 |
InChIキー |
RGHMISIYKIHAJW-SSDOTTSWSA-M |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)[O-])O)O)O |
SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)[O-])O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)

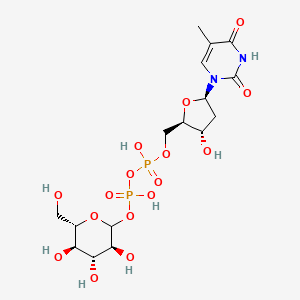
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
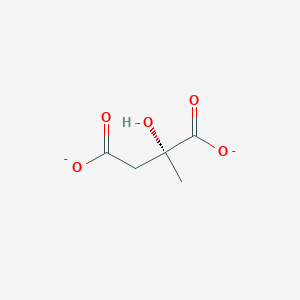
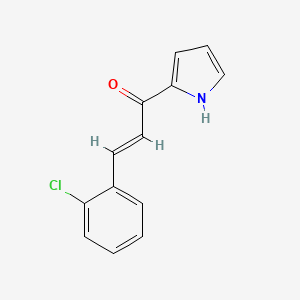

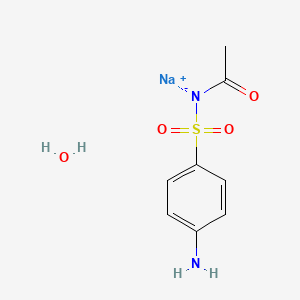
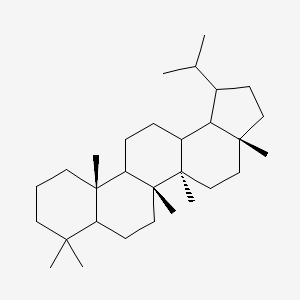

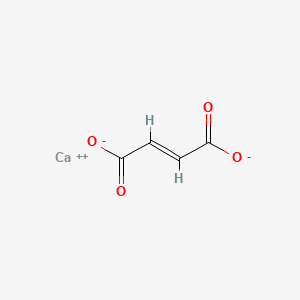
![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)
